2-Methyl-3-(pyridin-2-yl)propanoic acid
Overview
Description
“2-Methyl-3-(pyridin-2-yl)propanoic acid” is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . The IUPAC name for this compound is 2-methyl-3-(2-pyridinyl)propanoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h2-5,7H,6H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of approximately 296.5±15.0 C at 760 mmHg .Scientific Research Applications
Catalytic Activities in Organic Synthesis
2-Methyl-3-(pyridin-2-yl)propanoic acid has been utilized in the synthesis of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes. These complexes exhibit effective catalytic activities for the direct arylation of (benzo)oxazoles with aryl bromides, demonstrating the compound's utility in facilitating complex organic reactions (Chen & Yang, 2018).
Pharmaceutical Synthesis
In the field of pharmaceutical chemistry, this compound is a key reactant in the synthesis of dabigatran etexilate, a notable anticoagulant medication. The process involves multiple steps, including reactions with other organic compounds to produce the final therapeutic agent (Huansheng, 2013).
Analytical Chemistry Applications
This compound has been employed in the separation and determination of metal ions using capillary electrophoresis. Its role as an ion-pairing reagent in such analyses underscores its versatility in analytical chemistry, particularly in environmental and pharmaceutical sample testing (Belin & Gülaçar, 2005).
Hydrogen Bonding Studies
Studies involving hydrogen bonding in related compounds, such as 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid, provide insights into molecular interactions and structural chemistry. These studies are essential for understanding the physical and chemical properties of these molecules (Dobbin et al., 1993).
Organic Synthesis and Medicinal Chemistry
Additionally, this compound is involved in the synthesis of various organic compounds with potential pharmaceutical applications. For example, its derivatives have been synthesized for use in medicinal chemistry, showcasing its relevance in drug development and bioactive molecule synthesis (Harutyunyan et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-3-pyridin-2-ylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h2-5,7H,6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYFVBMEOCFXNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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